molecular formula C42H69NaO11 B1194706 Salinomycin CAS No. 55721-31-8

Salinomycin

Katalognummer B1194706
CAS-Nummer: 55721-31-8
Molekulargewicht: 772.98
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of Salinomycin is a complex process that involves the assembly of three principal fragments through various chemical reactions. Kocienski et al. (1998) outlined a notable synthesis route that includes the stereoselective construction of contiguous stereogenic centers, electrophilic cyclization to produce furan fragments, and the diastereoselective oxidation of a 1,5-diene to generate multiple stereogenic centers in one step (Kocienski et al., 1998). Additionally, Yadav, Singh, and Srihari (2014) highlighted a strategy utilizing desymmetrization and intramolecular oxetane opening to achieve the tetrahydropyran skeleton, crucial for the C1-C17 fragment of Salinomycin (Yadav et al., 2014).

Molecular Structure Analysis

Salinomycin's molecular structure is characterized by its complex tricyclic bispiroacetal core, essential for its function as an ionophore. This structure enables Salinomycin to selectively bind to potassium ions, facilitating their transport across cell membranes. The stereochemical configurations, particularly of the spiro ketal structures, are crucial for its biological activity and are a focus of synthetic efforts to unravel the biosynthesis and synthetic pathways leading to Salinomycin and its analogs (Zhang et al., 2016).

Chemical Reactions and Properties

Chemical modifications of Salinomycin, including the synthesis of amides and esters, have been explored to enhance its antiproliferative and antibacterial activities. These studies involve the formation of complexes with monovalent and divalent cations and highlight the compound's versatility in forming derivatives with improved biological properties. Antoszczak et al. (2014) synthesized novel amides of Salinomycin, showcasing potent antiproliferative activity against human cancer cell lines, including drug-resistant cells (Antoszczak et al., 2014).

Wissenschaftliche Forschungsanwendungen

  • Apoptosis Induction in Cancer Cells : Salinomycin induces apoptosis in various human cancer cells, including those resistant to other anticancer agents and apoptosis. It activates a unique apoptotic pathway, independent of common cancer pathways like p53, caspase activation, or the CD95/CD95L system (Fuchs et al., 2009).

  • Nanocrystal Formulation for Colorectal Cancer : Salinomycin nanocrystals (SAL NCs) have been developed to enhance the water solubility and reduce toxicity, showing increased cellular uptake and significant anti-cancer effects in colorectal cancer through the inhibition of Wnt/β-catenin signaling (Wang et al., 2020).

  • Effectiveness Against Nasopharyngeal Carcinoma : Salinomycin effectively inhibits proliferation and invasion, induces apoptosis in nasopharyngeal carcinoma cells in vitro, and inhibits tumor growth in vivo, possibly by inhibiting Wnt/β-catenin signaling (Wu et al., 2014).

  • Toxicity in Neuronal Cells : Salinomycin exhibits marked neural and muscular toxicity, causing cell death in dorsal root ganglia and Schwann cells. This toxicity is mediated by elevated cytosolic Na+ and Ca2+ concentrations, leading to calpain activation and apoptosis (Boehmerle & Endres, 2011).

  • Activity Against Acute Lymphoblastic Leukemia Cells : Salinomycin and its derivatives show increased potency against primary acute lymphoblastic leukemia cells, inducing apoptotic cell death and increasing p53 expression. Some derivatives act synergistically with other cancer drugs (Urbaniak et al., 2018).

  • Enhancement of Radiation-Induced Cancer Cell Sensitivity : Salinomycin sensitizes radiation-treated cancer cells by inducing DNA damage and G2 arrest. It functions as a p-glycoprotein inhibitor, improving the effectiveness of radiation therapy (Kim et al., 2012).

  • Efficacy in Osteosarcoma Treatment : Salinomycin encapsulated in PLGA nanoparticles shows higher efficiency in inducing apoptosis and inhibiting proliferation in osteosarcoma cells compared to its free form. It modulates multiple signaling pathways, including the Wnt/β-catenin pathway (Irmak et al., 2020).

  • Adverse Effects on Male Reproductive Organs : Salinomycin exhibits dose-dependent adverse effects on the male reproductive system in mice, impacting sperm count, motility, and leading to infertility. These effects were reversible upon withdrawal of Salinomycin (Ojo et al., 2013).

  • Potential as an Anti-Cancer Agent : Salinomycin has been proposed as a novel anti-cancer agent due to its ability to kill cancer stem cells and overcome multiple mechanisms of drug and apoptosis resistance in human cancer cells (Zhou et al., 2013).

  • Inhibition of Metastatic Colorectal Cancer Growth : Salinomycin inhibits metastatic colorectal cancer growth and interferes with Wnt/β-catenin signaling in CD133+ human colorectal cancer cells, highlighting its potential in CRC treatment (Klose et al., 2016).

Zukünftige Richtungen

: Source

Eigenschaften

IUPAC Name

sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O11.Na/c1-11-29(38(46)47)31-15-14-23(4)36(50-31)27(8)34(44)26(7)35(45)30(12-2)37-24(5)22-25(6)41(51-37)19-16-32(43)42(53-41)21-20-39(10,52-42)33-17-18-40(48,13-3)28(9)49-33;/h16,19,23-34,36-37,43-44,48H,11-15,17-18,20-22H2,1-10H3,(H,46,47);/q;+1/p-1/t23-,24-,25+,26-,27-,28-,29+,30-,31+,32+,33+,34+,36+,37-,39-,40+,41-,42-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZYGIQXBGHDBH-UZHRAPRISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@H]1CC[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H69NaO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53003-10-4 (Parent)
Record name Salinomycin sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055721318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045902
Record name Salinomycin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

773.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salinomycin sodium

CAS RN

55721-31-8
Record name Salinomycin sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055721318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salinomycin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salinomycin, monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALINOMYCIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92UOD3BMEK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
21,000
Citations
J Dewangan, S Srivastava, SK Rath - Tumor Biology, 2017 - journals.sagepub.com
… of recently discovered drug salinomycin. Exact mechanism of action of salinomycin is not yet known, but there are multiple pathways by which salinomycin inhibits tumor growth. …
Number of citations: 122 journals.sagepub.com
C Naujokat, R Steinhart - Journal of Biomedicine and Biotechnology, 2012 - hindawi.com
… Salinomycin, a … salinomycin is able to effectively eliminate CSCs and to induce partial clinical regression of heavily pretreated and therapy-resistant cancers. The ability of salinomycin to …
Number of citations: 377 www.hindawi.com
S Zhou, F Wang, ET Wong, E Fonkem… - Current medicinal …, 2013 - ingentaconnect.com
… effects of salinomycin and presents possible mechanisms by which salinomycin exerts its anti-… Recent advances and potential complications that might limit the utilization of salinomycin …
Number of citations: 137 www.ingentaconnect.com
Y Miyazaki, M SHIBUYA, H SUGAWARA… - The Journal of …, 1974 - jstage.jst.go.jp
Salinomycin is a new polyether antibiotic produced by a strain of Streptomyces albus (ATCC 21838). The antibiotic is purified by solvent extraction followed by chromatography on …
Number of citations: 360 www.jstage.jst.go.jp
PJ Kocieński, RCD Brown, A Pommier… - Journal of the …, 1998 - pubs.rsc.org
Salinomycin, a commercially significant coccidiostat isolated from Streptomyces albus, has been synthesised from three principal fragments. Key steps include (a) the use of η3-…
Number of citations: 124 pubs.rsc.org
C Naujokat, D Fuchs, G Opelz - Molecular medicine …, 2010 - spandidos-publications.com
… for potassium, salinomycin interferes with … Salinomycin has recently been shown to kill human cancer stem cells and to inhibit breast cancer growth and metastasis in mice. Salinomycin …
Number of citations: 112 www.spandidos-publications.com
D Fuchs, A Heinold, G Opelz, V Daniel… - … and biophysical research …, 2009 - Elsevier
… We show here that salinomycin induces massive apoptosis in human cancer cells of … of salinomycin on different human cancer cells. Here we show for the first time that salinomycin …
Number of citations: 248 www.sciencedirect.com
M Mitani, T Yamanishi, Y Miyazaki… - Antimicrobial agents and …, 1976 - Am Soc Microbiol
… Salinomycin inhibited adenosine triphosphatase activity of mitochondria induced by … salinomycin lacked the substrate specificity observed for respiration. It is proposed that salinomycin …
Number of citations: 131 journals.asm.org
A Huczynski - Chemical biology & drug design, 2012 - Wiley Online Library
… One important caveat for the potential clinical use of salinomycin is its severe toxicity, but up to now, the precise mechanism of salinomycin-mediated toxicity is unknown. Effects of …
Number of citations: 128 onlinelibrary.wiley.com
M Mitani, T Yamanishi, Y Miyazaki - Biochemical and biophysical research …, 1975 - Elsevier
… salinomycin. These results obtained by two phase distribution systems and the model systems of lipid barrier indicate that salinomycin … Our preliminary data on the effects of salinomycin …
Number of citations: 154 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.